Tris(2,4-dimethoxyphenyl)methanol

Catalog No.
S1973080
CAS No.
76832-37-6
M.F
C25H28O7
M. Wt
440.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2,4-dimethoxyphenyl)methanol

CAS Number

76832-37-6

Product Name

Tris(2,4-dimethoxyphenyl)methanol

IUPAC Name

tris(2,4-dimethoxyphenyl)methanol

Molecular Formula

C25H28O7

Molecular Weight

440.5

InChI

InChI=1S/C25H28O7/c1-27-16-7-10-19(22(13-16)30-4)25(26,20-11-8-17(28-2)14-23(20)31-5)21-12-9-18(29-3)15-24(21)32-6/h7-15,26H,1-6H3

InChI Key

SBBUIJKOSQBPNN-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC

Tris(2,4-dimethoxyphenyl)methanol is a synthetic compound that belongs to the triarylmethane family. Its molecular formula is C25_{25}H28_{28}O7_7, with a molecular weight of approximately 440.49 g/mol. This compound features three 2,4-dimethoxyphenyl groups attached to a central methanol moiety, giving it unique structural properties that contribute to its applications in various fields, including organic synthesis and materials science .

As there is no documented use or application for Tris(2,4-dimethoxyphenyl)methanol, a mechanism of action is not described in the scientific literature [, , ]. The presence of the triarylmethane core and methoxy groups suggests the molecule might possess some chromophoric properties, potentially absorbing light at certain wavelengths, but this is not confirmed.

Due to the lack of research on Tris(2,4-dimethoxyphenyl)methanol, no safety information regarding its toxicity, flammability, or reactivity is available [, , ]. It is advisable to handle any unknown compound with caution and consult with a safety professional before handling or experimenting with it.

Due to its functional groups. Notably, it can undergo:

  • Acid-Base Reactions: The hydroxyl group can act as a weak acid or base.
  • Esterification: It can react with carboxylic acids to form esters.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes under suitable conditions .
  • Formation of Carbenium Ions: The compound can generate carbenium ions when treated with strong acids, which may react with nucleophiles such as amines .

Tris(2,4-dimethoxyphenyl)methanol has shown potential biological activities, particularly in the context of drug delivery systems. Its lipophilic nature allows it to interact effectively with biological membranes, enhancing the permeability of drugs. Additionally, some studies suggest that triarylmethane derivatives exhibit antimicrobial and anticancer properties, although specific data on tris(2,4-dimethoxyphenyl)methanol's biological activity remains limited and requires further investigation .

The synthesis of tris(2,4-dimethoxyphenyl)methanol typically involves:

  • Starting Materials: 2,4-dimethoxybenzaldehyde and formaldehyde or its derivatives.
  • Reaction Conditions: The reaction is usually conducted in the presence of an acid catalyst under reflux conditions.
  • Purification: The product is purified using chromatographic methods to isolate the desired compound from by-products .

A general synthetic route may be represented as follows:

text
3 × 2,4-dimethoxybenzaldehyde + Formaldehyde → Tris(2,4-dimethoxyphenyl)methanol

Tris(2,4-dimethoxyphenyl)methanol finds applications in various domains:

  • Organic Synthesis: Used as a building block for more complex organic molecules.
  • Dyes and Pigments: Its structural characteristics make it suitable for use in dye formulations.
  • Pharmaceuticals: Explored for its potential as a drug carrier due to its favorable lipophilicity and biological interactions .

Interaction studies involving tris(2,4-dimethoxyphenyl)methanol have primarily focused on its role as a charge derivatization agent in mass spectrometry. It forms stable adducts with primary amines, enhancing their detection and analysis through techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This property is beneficial in analytical chemistry for studying amine-containing compounds .

Several compounds share structural similarities with tris(2,4-dimethoxyphenyl)methanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Tris(2-methoxyphenyl)methanolC24_{24}H26_{26}O6_6Contains methoxy groups only on the phenyl rings
Tris(3-methyl-4-methoxyphenyl)methanolC25_{25}H30_{30}O6_6Methyl substitution at different positions
Tris(3,4-dimethoxyphenyl)methanolC25_{25}H30_{30}O7_7Similar structure but different methoxy positioning
TriphenylmethanolC18_{18}H18_{18}OLacks methoxy groups; simpler structure

Uniqueness of Tris(2,4-dimethoxyphenyl)methanol

Tris(2,4-dimethoxyphenyl)methanol is unique due to its specific arrangement of methoxy groups on the phenyl rings, which influences its solubility and reactivity compared to other triarylmethane derivatives. This distinct configuration contributes to its potential applications in drug delivery systems and organic synthesis .

Molecular Architecture and Crystallographic Analysis

Tris(2,4-dimethoxyphenyl)methanol (C₂₅H₂₈O₇) features a central carbon atom bonded to three 2,4-dimethoxyphenyl groups and a hydroxyl group, creating a distinctive triphenylmethanol derivative. The compound appears as a white to light yellow crystalline solid with a melting point range of 150.0 to 154.0 degrees Celsius. Its molecular weight is 440.49 g/mol, with a monoisotopic mass of 440.183503.

The molecular geometry exhibits a tetrahedral arrangement at the central carbon atom, with the three aromatic rings positioned to minimize steric hindrance. Each 2,4-dimethoxyphenyl group contains two methoxy substituents at the ortho-position (2-position) and para-position (4-position) relative to the central carbon attachment. These methoxy groups can adopt different conformational orientations influenced by intramolecular and intermolecular interactions.

While specific crystallographic data for this exact compound is limited in the literature, insights can be drawn from related triphenylmethanol derivatives. For instance, the related compound tris(4-methoxyphenyl)methanol crystallizes in space group P21 with two molecules in the asymmetric unit, forming dimers through weak O—H···O hydrogen bonds. The hydroxyl group in such triphenylmethanol derivatives often participates in hydrogen bonding, influencing the crystal packing arrangement.

The presence of six methoxy groups in the molecule significantly affects its electronic properties, creating an electron-rich system that influences its reactivity and applications. The compound exhibits a transition interval (pH) from red (2.6) to slightly pale red (4.6), indicating its potential application as a pH indicator.

Synthetic Methodologies and Optimization Strategies

The synthesis of tris(2,4-dimethoxyphenyl)methanol can be approached through several methodologies based on established organic synthesis principles for triarylmethanols. While specific synthetic routes for this exact compound are not extensively documented in the provided search results, plausible synthetic strategies can be proposed based on related chemistry.

One potential synthetic route involves the reaction of 2,4-dimethoxyphenyllithium or the corresponding Grignard reagent with bis(2,4-dimethoxyphenyl)methanone. The 2,4-dimethoxyphenyllithium can be prepared through lithium-halogen exchange between n-butyllithium and 1-bromo-2,4-dimethoxybenzene at low temperatures, typically in tetrahydrofuran as solvent. This organolithium reagent can then react with the ketone to yield the desired tris(2,4-dimethoxyphenyl)methanol after aqueous workup.

Another approach might involve the sequential addition of 2,4-dimethoxyphenyl groups to a suitable starting material. This could begin with 2,4-dimethoxybenzoic acid derivatives, converted to an activated form such as an acid chloride, followed by reaction with 2,4-dimethoxyphenyllithium to form a ketone intermediate. A second equivalent of 2,4-dimethoxyphenyllithium could then be added to form the final triarylmethanol product.

Optimization strategies for these synthetic routes would focus on:

  • Temperature control during organolithium formation and addition steps to minimize side reactions
  • Solvent selection to ensure solubility of intermediates and promote desired reactivity
  • Order and rate of addition of reagents to favor the desired product formation
  • Purification techniques to isolate the pure product, potentially including recrystallization from appropriate solvent systems

The purification of tris(2,4-dimethoxyphenyl)methanol typically involves recrystallization from solvent mixtures such as methanol/dichloromethane, as noted in related syntheses. This process yields crystals suitable for structural characterization and further applications.

Key Intermediate in Organometallic Complex Formation

Tris(2,4-dimethoxyphenyl)methanol serves as a valuable intermediate in the preparation of various organometallic complexes due to its hydroxyl functionality and electron-rich aromatic rings. The hydroxyl group can be activated and substituted with various leaving groups, facilitating the introduction of metal centers or other functional groups.

One significant application is in the formation of triphenylmethyl (trityl) type derivatives. Upon activation of the hydroxyl group, for example through reaction with thionyl chloride to form the corresponding chloride, the resulting trityl derivative can serve as a precursor for carbocations used in coordination chemistry. The electron-donating methoxy groups at the 2- and 4-positions of each aromatic ring enhance the stability of the resulting carbocation, making it a useful reagent in metal complex formation.

The compound can also be utilized in the synthesis of phosphine ligands for transition metal complexes. Through appropriate transformations of the hydroxyl group, phosphorus centers can be introduced, leading to phosphine ligands with sterically demanding and electron-rich 2,4-dimethoxyphenyl substituents. Such ligands are valuable in catalytic systems, particularly in reactions requiring electron-rich metal centers.

A related compound, bis(2,4-dimethoxyphenyl)(phenyl)phosphine selenide, demonstrates the potential of these dimethoxyphenyl-containing structures in forming coordination compounds. The multiple methoxy groups present in tris(2,4-dimethoxyphenyl)methanol provide potential coordination sites for metal ions, enabling the formation of complexes where the metal interacts with both the central carbon framework and the oxygen atoms of the methoxy groups.

In the field of material science, derivatives of tris(2,4-dimethoxyphenyl)methanol may find applications in organic light-emitting diodes and other optoelectronic devices, where the electron-rich nature of the compound can contribute to favorable electronic properties.

Spectroscopic Fingerprinting (NMR, IR, MS)

Spectroscopic techniques provide essential tools for the characterization and identification of tris(2,4-dimethoxyphenyl)methanol. While specific spectroscopic data for this exact compound is limited in the provided search results, expected spectroscopic features can be inferred from related structures and general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In the proton (¹H) NMR spectrum, characteristic signals would be expected for:

  • The hydroxyl proton, typically appearing as a singlet that may be broad due to exchange processes
  • Aromatic protons of the 2,4-dimethoxyphenyl rings, presenting a characteristic pattern with signals around 6.4-7.2 ppm
  • Methoxy protons, appearing as singlets around 3.7-3.9 ppm, with distinct signals for the 2-methoxy and 4-methoxy groups

Carbon-13 (¹³C) NMR would show signals for:

  • The quaternary central carbon bonded to the hydroxyl group, typically around 80-85 ppm
  • Aromatic carbons, both quaternary and those bearing hydrogens, in the range of 110-160 ppm
  • Methoxy carbons around 55-56 ppm

Related compounds show similar patterns, such as in the NMR data from synthetic studies of related dimethoxyphenyl compounds.

Infrared (IR) Spectroscopy:

IR spectroscopy of tris(2,4-dimethoxyphenyl)methanol would exhibit characteristic bands including:

  • A broad O-H stretching band in the 3200-3600 cm⁻¹ region
  • C-H stretching bands for aromatic and methoxy groups around 2800-3000 cm⁻¹
  • C-O stretching bands for the methoxy groups around 1000-1300 cm⁻¹
  • Aromatic C=C stretching bands around 1450-1600 cm⁻¹

Mass Spectrometry (MS):

Mass spectrometry analysis would typically show:

  • A molecular ion peak at m/z 440, corresponding to the molecular weight
  • Fragment ions resulting from the loss of methoxy groups or cleavage of the central C-C bonds
  • High-resolution mass spectrometry would confirm the molecular formula C₂₅H₂₈O₇

Table 1: Key Physical and Spectroscopic Properties of Tris(2,4-dimethoxyphenyl)methanol

PropertyValueReference
CAS Number76832-37-6
Molecular FormulaC₂₅H₂₈O₇
Molecular Weight440.49 g/mol
Physical AppearanceWhite to light yellow powder/crystal
Melting Point150.0 to 154.0 °C
Absorbancemin. 700 (20mg/L, 1mol/L HCl, 550.0-553.0 nm)
pH Transition Interval2.6 (red) to 4.6 (slightly pale red)
Purity (Commercial)95-98%

These spectroscopic techniques, especially when used in combination, provide a comprehensive fingerprint for the identification and structural confirmation of tris(2,4-dimethoxyphenyl)methanol. The distinct patterns arising from the symmetric arrangement of the three 2,4-dimethoxyphenyl groups around the central carbon make this compound readily identifiable through these analytical methods.

XLogP3

4

Wikipedia

Tris(2,4-dimethoxyphenyl)methanol

Dates

Modify: 2023-08-16

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